An In-depth Technical Guide to the Spectroscopic Analysis of 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine
An In-depth Technical Guide to the Spectroscopic Analysis of 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. The compound 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine represents a scaffold of interest, combining the structural motifs of a substituted piperidine, a sulfonamide linker, and a piperazine ring. Each of these moieties is prevalent in a wide array of pharmacologically active agents.[1][2] A comprehensive understanding of its molecular architecture is paramount for researchers in medicinal chemistry and pharmacology.
This technical guide provides a multi-faceted spectroscopic approach to the structural characterization of 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine. We will delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative is designed to not only present the expected data but to explain the causal relationships between the molecular structure and the spectroscopic output, thereby offering a predictive framework for its analysis.
I. Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine, IR spectroscopy serves as the initial checkpoint to confirm the presence of the key sulfonamide group and the aliphatic amine structures.
The sulfonamide group is the most prominent feature in the IR spectrum. It is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[3] Additionally, the S-N and C-N bonds of the heterocyclic rings will exhibit characteristic stretching vibrations.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940-2850 | Medium-Strong | C-H Asymmetric & Symmetric Stretching |
| 1470-1440 | Medium | C-H Bending (Scissoring) |
| 1350-1320 | Strong | S=O Asymmetric Stretching (Sulfonamide) |
| 1170-1150 | Strong | S=O Symmetric Stretching (Sulfonamide) |
| 1100-1000 | Medium | C-N Stretching (Piperidine & Piperazine) |
| 950-900 | Medium | S-N Stretching |
Experimental Protocol: FTIR-ATR Analysis
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Sample Preparation: Ensure the sample of 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine is a dry, solid powder.
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Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.
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Sample Analysis: Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.
Workflow for IR Spectroscopic Analysis
Caption: Integrated NMR strategy for complete structural elucidation.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and provides structural clues through the analysis of its fragmentation patterns. [4]Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
For 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine, the molecular weight is 261.39 g/mol . The molecular ion peak is expected at m/z 261. The fragmentation is likely to be directed by the cleavage of the relatively weak S-N bonds and by alpha-cleavage adjacent to the nitrogen atoms in the heterocyclic rings. [5]
Predicted Mass Spectrometry Fragmentation Data (EI-MS)
| m/z Value | Ion Structure/Fragment Lost |
| 261 | [M]⁺• (Molecular Ion) |
| 246 | [M - CH₃]⁺ |
| 176 | [M - C₅H₁₀N]⁺ |
| 162 | [C₆H₁₂NSO₂]⁺ |
| 99 | [C₆H₁₂N]⁺ |
| 86 | [C₄H₁₀N₂]⁺• |
| 85 | [C₄H₉N₂]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
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Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) in the ion source.
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Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
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Detection: Detect the ions and record the resulting mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is most useful for molecules containing chromophores, which are typically conjugated π-systems or aromatic rings.
1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine is composed entirely of saturated aliphatic rings and a sulfonamide group. It lacks any significant chromophores. Therefore, it is not expected to show any strong absorption in the standard UV-Vis range (200-800 nm). Any observed weak absorptions at the low end of the range (< 220 nm) would be attributable to n→σ* transitions of the lone pair electrons on the nitrogen and oxygen atoms. The primary utility of UV-Vis in this context is to confirm the absence of aromatic or other chromophoric impurities.
Experimental Protocol: UV-Vis Analysis
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
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Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
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Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
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Sample Measurement: Fill an identical cuvette with the sample solution and record the absorption spectrum over the range of 190-800 nm.
V. Integrated Spectroscopic Workflow
The definitive structural confirmation of 1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine relies on the synergistic interpretation of data from all spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system.
Caption: Integrated workflow for structural confirmation.
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